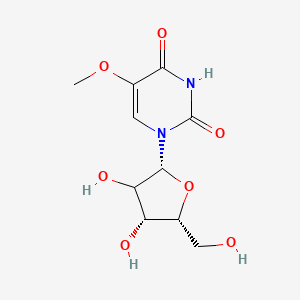

1-(b-D-Xylofuranosyl)-5-methoxyuracil

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H14N2O7 |

|---|---|

Molekulargewicht |

274.23 g/mol |

IUPAC-Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m1/s1 |

InChI-Schlüssel |

ZXIATBNUWJBBGT-WJZMDOFJSA-N |

Isomerische SMILES |

COC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |

Kanonische SMILES |

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog belonging to the pyrimidine (B1678525) family. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural similarity to other xylofuranosyl and 5-substituted uracil (B121893) derivatives suggests significant potential in the fields of antiviral and anticancer research. This guide provides a comprehensive overview of its presumed chemical properties, potential biological activities, and plausible mechanisms of action based on data from closely related compounds. The information herein is intended to serve as a foundational resource for researchers initiating studies on this specific analog, offering insights into its synthesis, potential therapeutic applications, and relevant experimental methodologies.

Chemical Identity and Properties

Based on the analysis of related compounds such as 1-(β-D-Xylofuranosyl)-5-methyluracil and other uracil analogs, the fundamental properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be predicted.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C10H14N2O7 | Based on the addition of a methoxy (B1213986) group to the uracil base of 1-(β-D-Xylofuranosyl)uracil. |

| Molecular Weight | ~274.23 g/mol | Calculated from the predicted molecular formula. |

| CAS Number | Not available | Not found in public databases, suggesting it may be a novel compound. |

| Appearance | White to off-white crystalline solid | Typical appearance for similar nucleoside analogs. |

| Solubility | Soluble in water, DMSO, and methanol | Common solubility profile for polar nucleoside analogs. |

| Hydrogen Bond Donors | 4 | Derived from the hydroxyl groups and the N-H group of the uracil ring. |

| Hydrogen Bond Acceptors | 7 | Derived from the oxygen atoms in the furanose ring, methoxy group, and carbonyl groups of the uracil ring. |

Potential Biological Activity and Mechanism of Action

The biological activity of nucleoside analogs is often attributed to their ability to interfere with nucleic acid synthesis and other cellular processes. The structural features of 1-(β-D-Xylofuranosyl)-5-methoxyuracil suggest potential as both an antiviral and an anticancer agent.

Antiviral Activity

Many uracil analogs exhibit antiviral properties by acting as chain terminators during viral replication. The xylofuranosyl sugar moiety, an isomer of the natural ribose, can be recognized by viral polymerases. Following intracellular phosphorylation to its triphosphate form, the analog can be incorporated into the growing viral DNA or RNA chain. The altered stereochemistry of the xylose sugar, particularly at the 2' and 3' positions, can prevent the formation of the subsequent phosphodiester bond, thereby terminating replication.

The 5-methoxy substitution on the uracil base may also influence the compound's interaction with viral enzymes, potentially enhancing its specificity or potency against certain viruses, such as Herpes Simplex Virus (HSV) or Human Immunodeficiency Virus (HIV).

Anticancer Activity

The anticancer potential of nucleoside analogs often stems from their ability to inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells. Purine and pyrimidine analogs are known to have broad antitumor activity.[1] Similar to its antiviral mechanism, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, upon conversion to its triphosphate derivative, could act as a competitive inhibitor of cellular DNA polymerases. Its incorporation into the DNA of cancer cells would lead to chain termination, cell cycle arrest, and ultimately, apoptosis.

The mechanism of action for related uracil analogs often involves the inhibition of key enzymes involved in nucleotide metabolism, such as thymidylate synthase. While 5-fluorouracil (B62378) is a well-known inhibitor of this enzyme, the 5-methoxy group may confer a different or additional mode of action.

Predicted Signaling Pathway Involvement

The primary signaling pathway likely affected by this compound is the DNA damage response pathway. Incorporation of the analog into DNA would trigger cellular stress signals, leading to the activation of proteins such as ATM and ATR. These kinases would then phosphorylate a cascade of downstream targets, including p53 and Chk1/Chk2, leading to cell cycle arrest and apoptosis.

Caption: Predicted mechanism of action leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for 1-(β-D-Xylofuranosyl)-5-methoxyuracil are not available. However, established methodologies for the synthesis and evaluation of similar nucleoside analogs can be adapted.

Proposed Synthesis

A plausible synthetic route would involve the condensation of a protected xylofuranose (B8766934) derivative with silylated 5-methoxyuracil (B140863). This is a common and effective method for the formation of N-glycosidic bonds in nucleoside synthesis.

Caption: A generalized workflow for nucleoside synthesis.

Detailed Steps:

-

Protection of D-Xylose: The hydroxyl groups of D-xylose are protected, for instance, by acetylation, to prevent side reactions.

-

Activation of the Anomeric Center: The anomeric hydroxyl group is typically converted to a better leaving group, such as an acetate, to facilitate the subsequent condensation reaction.

-

Silylation of 5-Methoxyuracil: 5-Methoxyuracil is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to increase its solubility in organic solvents and activate it for the glycosylation reaction.

-

Condensation: The protected xylofuranose and silylated 5-methoxyuracil are reacted in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) to form the N-glycosidic bond.

-

Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., methanolic ammonia (B1221849) for acetyl groups).

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

In Vitro Antiviral Assay

To evaluate the antiviral activity, a plaque reduction assay or a yield reduction assay can be employed.

-

Cell Culture: A suitable host cell line (e.g., Vero cells for HSV) is cultured in appropriate media.

-

Infection: Confluent cell monolayers are infected with a known titer of the target virus.

-

Treatment: After a brief adsorption period, the viral inoculum is removed, and the cells are overlaid with media containing various concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

-

Incubation: The plates are incubated for a period sufficient for viral replication and plaque formation.

-

Quantification: Plaques are stained and counted. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

-

Cytotoxicity Assay: A parallel assay (e.g., MTT or XTT assay) is performed on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the compound.

-

Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

In Vitro Anticancer Assay

The antiproliferative activity against cancer cell lines can be assessed using a standard MTT assay.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: The cells are treated with a range of concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Data Presentation

As specific experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is unavailable, the following tables present hypothetical yet plausible data based on the activities of related nucleoside analogs. These tables are for illustrative purposes to guide future experimental design.

Table 2: Hypothetical Antiviral Activity

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| HSV-1 | Vero | 2.5 | >100 | >40 |

| HSV-2 | Vero | 5.1 | >100 | >19.6 |

| HIV-1 | MT-4 | 10.2 | >100 | >9.8 |

| Influenza A | MDCK | >50 | >100 | - |

Table 3: Hypothetical Anticancer Activity

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 15.8 |

| MCF-7 | Breast Cancer | 22.4 |

| A549 | Lung Cancer | 35.1 |

| HCT116 | Colon Cancer | 18.9 |

Conclusion and Future Directions

1-(β-D-Xylofuranosyl)-5-methoxyuracil represents a promising yet underexplored nucleoside analog. Based on the extensive research on related compounds, it is rational to predict that this molecule possesses significant potential as an antiviral and/or anticancer agent. The proposed mechanisms of action, centered on the inhibition of nucleic acid synthesis, provide a solid foundation for future investigations.

Future research should focus on:

-

Chemical Synthesis and Characterization: The development of an efficient and scalable synthesis protocol is the first critical step. Comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) is essential to confirm its structure and purity.

-

In-depth Biological Evaluation: Systematic screening against a broad panel of viruses and cancer cell lines is necessary to identify its primary therapeutic potential.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound will be crucial for its further development. This includes studies on its interaction with viral and cellular polymerases, as well as its effects on cell cycle regulation and apoptosis.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with modifications at the 5-position of the uracil ring or at various positions of the xylofuranose moiety could lead to the discovery of compounds with improved potency and selectivity.

This technical guide serves as a starting point for the scientific community to explore the therapeutic potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a molecule that holds promise for the development of new treatments for viral infections and cancer.

References

An In-depth Technical Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil: Structure, Properties, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Modifications to either the nucleobase or the sugar moiety can lead to compounds with significant therapeutic activity.[2] This guide focuses on the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil. This compound combines a β-D-xylofuranose sugar with a 5-methoxyuracil (B140863) base, representing a unique structural entity with potential for biological activity. The xylofuranosyl configuration, an epimer of the natural ribofuranose, is known to confer interesting biological properties to nucleosides.[3] Similarly, substitutions at the 5-position of the uracil (B121893) ring are a common strategy for modulating the biological effects of nucleoside analogs.[4][5]

Chemical Structure and Properties

The chemical structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil consists of a 5-methoxyuracil moiety linked to the anomeric carbon of a β-D-xylofuranose ring via an N-glycosidic bond.

IUPAC Name: 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Molecular Formula: C₁₀H₁₄N₂O₇

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, estimated based on data from structurally related compounds such as 1-(β-D-xylofuranosyl)uracil and 5-methoxyuracil.

| Property | Predicted Value | Reference Compounds |

| Molecular Weight | 274.23 g/mol | C₁₀H₁₄N₂O₇ |

| Melting Point | 160-170 °C | 1-(β-D-Xylofuranosyl)uracil (~158°C) |

| LogP | -1.5 to -2.5 | Xylofuranosyl nucleosides are generally polar |

| Hydrogen Bond Donors | 4 | -OH and -NH groups |

| Hydrogen Bond Acceptors | 7 | Carbonyl, ether, and hydroxyl oxygens |

| Topological Polar Surface Area (TPSA) | ~130 Ų | Calculated based on structure |

Synthesis Methodology

A plausible synthetic route to 1-(β-D-Xylofuranosyl)-5-methoxyuracil would involve the condensation of a protected xylofuranose (B8766934) derivative with silylated 5-methoxyuracil, a common method in nucleoside synthesis.[6]

General Experimental Protocol

-

Preparation of Protected Xylofuranose: D-xylose is first converted to a suitable per-acylated or per-silylated furanose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose. This protects the hydroxyl groups during the subsequent glycosylation reaction.

-

Silylation of 5-Methoxyuracil: 5-Methoxyuracil is silylated using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) in a dry aprotic solvent (e.g., acetonitrile) to enhance its solubility and reactivity.

-

Glycosylation Reaction: The protected xylofuranose is condensed with the silylated 5-methoxyuracil in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction is typically carried out under an inert atmosphere at elevated temperatures.

-

Deprotection: The protecting groups on the sugar moiety are removed. For example, benzoyl groups can be cleaved by treatment with sodium methoxide (B1231860) in methanol.

-

Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography.

Synthesis Workflow Diagram

Caption: Hypothetical synthesis workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Predicted Biological Activity and Signaling Pathways

While no specific biological data exists for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, its activity can be inferred from its constituent parts.

-

Xylofuranosyl Nucleosides: Analogs such as 9-(β-D-xylofuranosyl)adenine have shown cytostatic and antiviral properties. The altered stereochemistry at the 3'-position of the sugar can affect recognition by cellular kinases and polymerases, potentially leading to chain termination during DNA or RNA synthesis.[3]

-

5-Substituted Uracil Derivatives: Modifications at the 5-position of the uracil ring are known to influence antiviral and anticancer activity.[7][4] For instance, 5-fluorouracil (B62378) is a widely used anticancer drug that inhibits thymidylate synthase. The 5-methoxy group may alter the electronic properties of the uracil ring and its interaction with target enzymes.

Potential Mechanism of Action

A likely mechanism of action for nucleoside analogs is through the inhibition of nucleic acid synthesis.

Caption: Potential mechanism of action for a nucleoside analog.

Characterization and Analytical Methods

The structural elucidation and purity assessment of the synthesized 1-(β-D-Xylofuranosyl)-5-methoxyuracil would rely on standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the anomeric proton (H-1'), sugar protons (H-2' to H-5'), and the uracil proton (H-6). The methoxy (B1213986) group would appear as a singlet. |

| ¹³C NMR | Resonances for all carbon atoms, including the anomeric carbon, sugar carbons, uracil carbons, and the methoxy carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the final compound. |

Conclusion

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog with a unique combination of a xylofuranose sugar and a 5-methoxy-substituted uracil base. While direct experimental data is currently unavailable, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential biological activity based on established knowledge of related compounds. Further investigation into this molecule is warranted to explore its therapeutic potential as an antiviral or anticancer agent. The methodologies and predictive data presented here offer a solid foundation for researchers and drug development professionals to embark on the synthesis and biological evaluation of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. books.google.cn [books.google.cn]

- 3. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide

Introduction

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a nucleoside analog. The structural elucidation of such novel compounds is fundamental in the fields of medicinal chemistry and drug development. High-resolution analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure, purity, and molecular weight of newly synthesized molecules. This document outlines the standard methodologies for obtaining and interpreting NMR and MS data for nucleoside analogs, with a specific focus on the title compound.

Experimental Protocols

The following sections describe generalized but detailed protocols for acquiring high-quality NMR and MS data for a small molecule like 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For a comprehensive analysis, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are typically performed.

Sample Preparation:

-

Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically required. For the less sensitive ¹³C NMR, a larger quantity of 50-100 mg is preferable.[2]

-

Solvent Selection: The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent.[2] Common choices for nucleosides include dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O), as they effectively dissolve polar molecules.[3]

-

Dissolution: The sample is weighed accurately and dissolved in the deuterated solvent in a small vial. Complete dissolution can be aided by vortexing. To ensure spectral quality, any particulate matter should be removed by filtering the solution through a glass wool plug into the NMR tube.[2]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples can be added.[4]

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-90° pulse angle and an acquisition time of 1-2 seconds.[1]

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, more scans are required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the xylofuranose (B8766934) spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the 5-methoxyuracil (B140863) base to the xylofuranose sugar moiety.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nucleosides.[6]

Sample Preparation:

-

Concentration: A dilute solution of the analyte is prepared, typically in the range of 10-100 micrograms per mL.[7]

-

Solvent System: The sample is dissolved in a solvent compatible with ESI-MS, such as a mixture of methanol, acetonitrile, or water. High concentrations of non-volatile salts must be avoided.[7]

-

Filtration: The solution should be filtered to remove any particulates that could block the instrument's tubing.[7]

Data Acquisition:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for accurate mass measurement.

-

Ionization Mode: ESI can be run in either positive or negative ion mode. For nucleosides, positive ion mode is common, detecting the protonated molecule [M+H]⁺.

-

Accurate Mass Measurement: The instrument is calibrated using a known reference compound to ensure high mass accuracy, which is critical for determining the elemental composition.[8]

-

Tandem MS (MS/MS): To obtain structural information, the precursor ion (e.g., [M+H]⁺) is selected and fragmented. The resulting product ions provide insights into the molecule's structure, such as the characteristic cleavage of the glycosidic bond between the sugar and the base.[9][10]

Predicted Spectroscopic Data

The following tables summarize the expected NMR and MS data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, based on known values for similar chemical structures.

Predicted NMR Data

The chemical shifts are referenced to TMS at 0 ppm. The expected solvent is DMSO-d₆.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~ 7.8 - 8.0 | s | - |

| H-1' | ~ 5.8 - 6.0 | d | ~ 2-4 |

| H-2' | ~ 4.2 - 4.4 | t | ~ 4-6 |

| H-3' | ~ 4.0 - 4.2 | t | ~ 4-6 |

| H-4' | ~ 3.8 - 4.0 | m | - |

| H-5'a, H-5'b | ~ 3.5 - 3.7 | m | - |

| 5-OCH₃ | ~ 3.7 - 3.9 | s | - |

| 2'-OH, 3'-OH, 5'-OH | ~ 4.5 - 5.5 (broad) | s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 151 |

| C-4 | ~ 163 |

| C-5 | ~ 140 |

| C-6 | ~ 141 |

| C-1' | ~ 88 |

| C-2' | ~ 75 |

| C-3' | ~ 73 |

| C-4' | ~ 84 |

| C-5' | ~ 61 |

| 5-OCH₃ | ~ 56 |

Note: NMR chemical shifts are highly dependent on the solvent and experimental conditions. These predictions are based on data for D-xylose, uracil (B121893) derivatives, and general substituent effects.[11][12][13]

Predicted Mass Spectrometry Data

The molecular formula for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is C₁₀H₁₄N₂O₇. The monoisotopic molecular weight is approximately 274.08 g/mol .

Table 3: Predicted High-Resolution MS Data (Positive ESI Mode)

| Ion | Calculated m/z | Description |

| [M+H]⁺ | ~ 275.0874 | Protonated parent molecule |

| [M+Na]⁺ | ~ 297.0693 | Sodium adduct of the parent molecule |

| [M-H₂O+H]⁺ | ~ 257.0768 | Loss of a water molecule from the sugar moiety |

| [Base+H]⁺ | ~ 143.0451 | Protonated 5-methoxyuracil base following cleavage of the N-glycosidic bond |

Note: The fragmentation of nucleosides in MS/MS experiments is characterized by the cleavage of the N-glycosidic bond, resulting in ions corresponding to the base and sugar moieties. Further fragmentation of the sugar can also occur.[9][14][15]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel nucleoside analog.

Caption: General workflow for the structural analysis of a novel chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. scienceopen.com [scienceopen.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. uab.edu [uab.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. lifesciencesite.com [lifesciencesite.com]

- 11. omicronbio.com [omicronbio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of Xylofuranosyl Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylofuranosyl nucleosides, a class of synthetic nucleoside analogs characterized by a xylose sugar moiety in a furanose ring, are emerging as a significant area of interest in the quest for novel therapeutic agents. Their structural similarity to natural nucleosides allows them to interact with a variety of cellular and viral enzymes, leading to a range of biological activities. This technical guide provides an in-depth overview of the current research, potential therapeutic targets, and methodologies associated with the study of xylofuranosyl nucleosides. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Therapeutic Targets and Mechanisms of Action

Xylofuranosyl nucleosides have demonstrated promising activity against a range of therapeutic targets, primarily in the fields of oncology and virology, as well as in the inhibition of specific enzymes.

Anticancer Activity

Several xylofuranosyl nucleoside derivatives have exhibited potent cytotoxic effects against various cancer cell lines. The primary mechanism appears to involve the disruption of the cell cycle and the induction of apoptosis.

Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis

Certain 3'-O-benzyl-5'-azido and 5'-guanidino xylofuranosyl nucleosides have been shown to induce G2/M cell cycle arrest in cancer cells, such as K562 leukemia cells[1]. This arrest is believed to be triggered by DNA damage or replication stress caused by the nucleoside analog. The cell cycle arrest at the G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. This process is often mediated by the p53 tumor suppressor protein, which can upregulate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits the Cdc2/cyclin B complex, which is essential for entry into mitosis[2][3]. The sustained arrest can ultimately lead to the activation of apoptotic pathways.

The induction of apoptosis by nucleoside analogs can also be mediated through the activation of caspases. Some nucleoside analogs have been shown to activate initiator caspases, such as caspase-8, and executioner caspases, like caspase-3, in colorectal cancer cells[4][5].

Antiviral Activity

Xylofuranosyl nucleosides have shown significant potential as antiviral agents, particularly against RNA viruses. Their mechanism of action is primarily centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp).

Mechanism of Action: Inhibition of RNA-Dependent RNA Polymerase (RdRp)

After entering the host cell, xylofuranosyl nucleosides are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then competes with natural nucleoside triphosphates for the active site of the viral RdRp. The incorporation of the xylofuranosyl nucleoside monophosphate into the growing viral RNA chain can lead to chain termination due to the modified sugar structure, or it can act as a non-obligate chain terminator, causing mutations in the viral genome during subsequent replication rounds[6][7][8]. Molecular dynamics simulations have suggested favorable interactions between xylose nucleosides with a 3'-phosphonate moiety and the active site of the enterovirus 71 RdRp[6].

Enzyme Inhibition

Specific derivatives of xylofuranosyl nucleosides have been identified as potent and selective inhibitors of certain enzymes, such as butyrylcholinesterase (BChE), which is a target in the symptomatic treatment of Alzheimer's disease.

Mechanism of Action: Butyrylcholinesterase (BChE) Inhibition

5'-Guanidino-6-chloropurine xylofuranosyl nucleosides have been shown to be mixed-type and selective inhibitors of BChE[1][5]. This indicates that they can bind to both the free enzyme and the enzyme-substrate complex. The presence of benzyl (B1604629) groups on the carbohydrate moiety and an N7-linked purine (B94841) nucleobase appears to be important for strong BChE inhibition[9]. By inhibiting BChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial in Alzheimer's disease[10].

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various xylofuranosyl nucleosides.

Table 1: Anticancer Activity of Xylofuranosyl Nucleosides (IC50 values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5'-Guanidino-N9-6-chloropurine xylofuranoside | DU-145 (Prostate) | 27.63 | [1] |

| 5'-Guanidino-N7-6-chloropurine xylofuranoside | DU-145 (Prostate) | 24.48 | [1][11] |

| HCT-15 (Colorectal) | 64.07 | [1][11] | |

| MCF-7 (Breast) | 43.67 | [12] | |

| 5'-Guanidino uracil (B121893) xylofuranoside | HCT-15 (Colorectal) | 76.02 | [1][5] |

| 5'-Azido-N9-6-chloropurine xylofuranoside | HCT-15 (Colorectal) | ~36.36 (2-fold lower than 5-FU) | [4] |

| 5-Deoxy-alpha-L-lyxofuranosyl benzimidazole (B57391) (halogenated) | HCMV (in vitro) | 0.2 - 0.4 | [13] |

Table 2: Antiviral Activity of Xylofuranosyl Nucleosides (EC50 values in µM)

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Adenine-containing xylosyl nucleoside phosphonate | Measles virus (MeV) | Not specified | 12 | [6][12] |

| Enterovirus-68 (EV-68) | Not specified | 16 | [6][12] | |

| Disilylated 3'-glucosylthio xylonucleoside | Sindbis virus (SINV) | Not specified | 3 | [2] |

| 2',5'-di-O-silylated 3'-C-alkylthio nucleosides | SARS-CoV-2 | Vero E6 | Low micromolar | [2] |

Table 3: Enzyme Inhibition by Xylofuranosyl Nucleosides (Ki values in µM)

| Compound | Enzyme | Inhibition Type | Ki (µM) | Ki' (µM) | Reference |

| 5'-Guanidino-N9-6-chloropurine xylofuranoside | Butyrylcholinesterase (BChE) | Mixed | 0.89 | 2.96 | [1][5] |

| 9-(3'-azido-3'-deoxy-β-D-xylofuranosyl)adenine 5'-triphosphate | E. coli DNA-dependent RNA polymerase | Mixed | 33 | - | [1] |

| 9-(3'-azido-3'-deoxy-β-D-xylofuranosyl)guanine 5'-triphosphate | E. coli DNA-dependent RNA polymerase | Mixed | 0.95 | - | [1] |

| 9-β-D-xylofuranosyladenine 5'-triphosphate | Cherry salmon RNA polymerase I | Competitive | 14 | - | |

| Cherry salmon RNA polymerase II | Competitive | 5 | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of xylofuranosyl nucleosides.

Synthesis of 5'-Guanidino-6-chloropurine Xylofuranosyl Nucleosides

This protocol describes a key synthetic transformation for generating bioactive xylofuranosyl nucleosides.

Procedure:

-

N-Glycosylation: A solution of 5-azido-3-O-benzyl xylofuranosyl acetate donor and a silylated nucleobase (e.g., 6-chloropurine) in acetonitrile (B52724) is treated with a Lewis acid catalyst such as trimethylsilyl (B98337) triflate (TMSOTf). The reaction is typically heated to around 65°C to facilitate the formation of the N-glycosidic bond[12].

-

Staudinger Reduction and Guanidinylation: The resulting 5'-azido nucleoside is subjected to a one-pot, two-step reaction. First, a Staudinger reduction is performed using triphenylphosphine (B44618) (PPh3) in the presence of water to convert the azide (B81097) to an amine. Following the reduction, a guanidinylating agent like N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidine is added to the reaction mixture to form the 5'-guanidino group[12].

Cytotoxicity (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Xylofuranosyl nucleoside stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the xylofuranosyl nucleoside and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the ability of a compound to inhibit viral infection.

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates

-

Virus stock of known titer

-

Serum-free medium

-

Xylofuranosyl nucleoside stock solutions

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Compound and Virus Preparation: Prepare serial dilutions of the xylofuranosyl nucleoside. Mix equal volumes of each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) and incubate at 37°C for 1 hour[6].

-

Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 90 minutes at 37°C.

-

Overlay: Aspirate the inoculum and add the semi-solid overlay medium to each well[6].

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days)[6].

-

Fixation and Staining: Fix the cells with the fixing solution, remove the overlay, and stain the monolayer with crystal violet.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%[6].

Cholinesterase Inhibition (Ellman's) Assay

This spectrophotometric method is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

-

96-well plate or cuvettes

-

Phosphate (B84403) buffer (pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrate

-

AChE or BChE enzyme solution

-

Xylofuranosyl nucleoside stock solutions

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In each well, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Add the enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: Add the substrate (ATCI or BTCI) to all wells to start the reaction.

-

Absorbance Monitoring: Immediately monitor the increase in absorbance at 405-412 nm over time. The color change is due to the reaction of the product, thiocholine, with DTNB.

-

Data Analysis: Calculate the reaction rates and determine the percentage of enzyme inhibition for each compound concentration. Calculate the IC50 and/or Ki values.

Clinical Perspective

While several nucleoside analogs such as Gemcitabine, Fludarabine, and Clofarabine are established and widely used anticancer drugs, there is currently no publicly available information from clinical trial registries indicating that xylofuranosyl nucleoside derivatives are undergoing clinical trials[1][4]. The promising preclinical data, however, suggests that these compounds warrant further investigation and could potentially enter clinical development in the future.

Conclusion

Xylofuranosyl nucleosides represent a versatile class of compounds with significant therapeutic potential. Their ability to target fundamental cellular and viral processes, such as cell cycle regulation, apoptosis, and viral replication, makes them attractive candidates for further drug development. The detailed methodologies and quantitative data presented in this guide are intended to facilitate ongoing research and accelerate the translation of these promising compounds from the laboratory to the clinic. As our understanding of the specific molecular interactions and signaling pathways modulated by these nucleosides deepens, so too will our ability to design more potent and selective therapeutic agents.

References

- 1. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Fludarabine - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Gemcitabine: a pharmacologic and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clofarabine - Wikipedia [en.wikipedia.org]

- 7. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Clofarabine | C10H11ClFN5O3 | CID 119182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. Gemcitabine - Wikipedia [en.wikipedia.org]

- 13. Gemcitabine: a critical nucleoside for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Review of a Sparsely Explored Nucleoside Analog

For Immediate Release

[City, State] – Despite the continued interest in nucleoside analogs for therapeutic applications, the specific mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil remains largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current understanding, which is primarily inferred from research on structurally related compounds, and highlights the significant knowledge gaps that present opportunities for future investigation by researchers, scientists, and drug development professionals.

Introduction to 1-(β-D-Xylofuranosyl)-5-methoxyuracil

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog. It comprises a xylofuranose (B8766934) sugar moiety attached to a 5-methoxyuracil (B140863) nucleobase. While the broader class of xylofuranosyl nucleosides and 5-substituted uracil (B121893) derivatives has been a subject of study for their potential antiviral and anticancer properties, this specific combination has not been extensively investigated. The introduction of the methoxy (B1213986) group at the 5-position of the uracil ring and the xylose sugar configuration are expected to influence its biological activity, potentially through altered enzyme recognition, cellular uptake, or metabolic fate compared to endogenous nucleosides or other analogs.

Postulated Mechanisms of Action Based on Related Compounds

In the absence of direct experimental evidence for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, we can hypothesize potential mechanisms of action by examining related molecules.

Interference with Nucleic Acid Synthesis

A common mechanism for nucleoside analogs is the disruption of DNA or RNA synthesis. This can occur through several pathways:

-

Phosphorylation and Incorporation: The analog may be phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms. The triphosphate derivative can then act as a substrate for DNA or RNA polymerases, leading to its incorporation into nascent nucleic acid chains. The presence of the xylofuranose sugar, which differs from the natural deoxyribose or ribose, could lead to chain termination or altered nucleic acid structure, thereby disrupting replication and transcription.

-

Enzyme Inhibition: The phosphorylated forms of the nucleoside analog could act as competitive or non-competitive inhibitors of enzymes crucial for nucleotide metabolism. A key target for many uracil analogs is thymidylate synthase (TS), an enzyme essential for the de novo synthesis of thymidine, a necessary component of DNA. However, the 5-methoxy substitution may alter its interaction with TS compared to the well-studied 5-fluorouracil. Other potential enzyme targets include DNA and RNA polymerases, and ribonucleotide reductase.

Inhibition of Uridine (B1682114) Phosphorylase

Some uracil derivatives have been shown to inhibit uridine phosphorylase, an enzyme that reversibly cleaves uridine to uracil and ribose-1-phosphate. Inhibition of this enzyme can disrupt the cellular pool of pyrimidines and may potentiate the activity of other chemotherapeutic agents. It is plausible that 1-(β-D-Xylofuranosyl)-5-methoxyuracil could interact with and inhibit this enzyme.

Quantitative Data and Experimental Protocols: A Call for Research

A thorough review of existing literature reveals a notable absence of quantitative data (e.g., IC50, Ki values) and detailed experimental protocols specifically for 1-(β-D-Xylofuranosyl)-5-methoxyuracil. To elucidate its mechanism of action, the following experimental approaches are recommended:

In Vitro Cytotoxicity and Antiviral Assays

-

Protocol: A standard MTT or similar cell viability assay could be performed on a panel of cancer cell lines and in virus-infected cell cultures to determine the compound's cytotoxic and antiviral activity. This would yield IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, respectively.

Enzyme Inhibition Assays

-

Protocol: Recombinant enzymes such as thymidylate synthase, DNA polymerases, and uridine phosphorylase should be used in in vitro assays to determine if 1-(β-D-Xylofuranosyl)-5-methoxyuracil or its phosphorylated metabolites act as inhibitors. Kinetic studies would be necessary to determine the mode of inhibition and the inhibition constants (Ki).

Cellular Uptake and Metabolism Studies

-

Protocol: Radiolabeled 1-(β-D-Xylofuranosyl)-5-methoxyuracil could be synthesized and used to track its uptake into cells. High-performance liquid chromatography (HPLC) analysis of cell extracts would identify the formation of phosphorylated metabolites.

Visualizing Hypothetical Pathways

Given the lack of specific data, any visualization of signaling pathways or experimental workflows would be purely speculative. However, a generalized workflow for investigating the mechanism of a novel nucleoside analog can be proposed.

The Dawn of a New Antiviral Era: A Technical Guide to the Discovery and History of 5-Substituted Uracil Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical development of 5-substituted uracil (B121893) nucleosides, a class of compounds that revolutionized the treatment of viral diseases. From their initial investigation as anticancer agents to their establishment as potent antiviral therapeutics, this document provides a comprehensive overview of the key milestones, scientific breakthroughs, and the intricate structure-activity relationships that have defined this critical area of medicinal chemistry.

A Pivotal Moment in Antiviral Therapy: The Genesis of 5-Substituted Uracil Nucleosides

The journey of 5-substituted uracil nucleosides as antiviral agents began in the late 1950s. Initially explored for their potential in cancer chemotherapy, their structural similarity to the natural nucleoside thymidine (B127349) hinted at their ability to interfere with nucleic acid synthesis. This line of inquiry led to a groundbreaking discovery that would forever alter the landscape of antiviral drug development.

A significant breakthrough came with the synthesis of 5-iodo-2'-deoxyuridine (Idoxuridine, IDU) by William Prusoff in the late 1950s.[1] While initially developed as an anticancer drug, in 1962, it became the first antiviral agent approved for the topical treatment of herpes simplex keratitis, an infection of the eye.[1] This marked the dawn of antiviral chemotherapy and established the principle that nucleoside analogues could be potent and selective inhibitors of viral replication.

Following the success of Idoxuridine, researchers synthesized and evaluated a plethora of other 5-substituted 2'-deoxyuridines. Among these, 5-trifluoromethyl-2'-deoxyuridine (Trifluridine, TFT) emerged as another important therapeutic agent for herpetic keratitis.[2] The substitution of the iodine atom with a trifluoromethyl group demonstrated that modifications at the 5-position of the uracil ring could significantly influence antiviral activity and selectivity.

The 1970s witnessed a landmark discovery with the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine, BVDU). This compound exhibited exceptionally potent and selective activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), the causative agent of shingles.[3] The introduction of the bromovinyl group at the 5-position was a pivotal moment, showcasing the potential for more complex substitutions to dramatically enhance antiviral efficacy.

These early discoveries laid the foundation for decades of research into 5-substituted uracil nucleosides, leading to the development of numerous analogues with diverse sugar moieties, including arabinofuranosyl, carbocyclic, and acyclic scaffolds, each with unique biological properties and therapeutic applications.[4][5]

Quantitative Analysis of Antiviral Activity

The antiviral potency of 5-substituted uracil nucleosides is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50% in cell culture. The following tables summarize the in vitro antiviral activities of key 5-substituted uracil nucleosides against common herpesviruses.

| Compound | Virus | Cell Line | IC50 / EC50 (µg/mL) | Reference |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) | VZV (Kawaguchi) | - | 0.027 | [3] |

| (E)-5-(2-chlorovinyl)-2'-deoxyuridine analogue | VZV (Kawaguchi) | - | 0.070 | [3] |

| (E)-5-(2-iodovinyl)-2'-deoxyuridine analogue | VZV (Kawaguchi) | - | 0.054 | [3] |

| Acyclovir (Reference) | VZV (Kawaguchi) | - | 3.4 | [3] |

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 1-(4-hydroxybutyl)-5-(2,2-dibromovinyl)uracil | HSV-1 | HELF | 57-350 | [6] |

| 1-(2-hydroxyethoxymethyl)-5-(2,2-dibromovinyl)uracil | HSV-1 | HELF | 57-350 | [6] |

| Acyclovir (Reference) | HSV-1 | HELF | 0.25-0.73 | [6] |

| Acyclovir (Reference) | HSV-2 | HELF | 2.1 | [6] |

Key Experimental Protocols

The synthesis of 5-substituted uracil nucleosides has evolved significantly over the years, with various methodologies developed to introduce diverse functional groups at the 5-position of the uracil ring. Below are detailed protocols for the synthesis of two landmark compounds, Idoxuridine and Brivudine.

Synthesis of 5-Iodo-2'-deoxyuridine (Idoxuridine)

One established method for the synthesis of Idoxuridine involves the direct iodination of 2'-deoxyuridine (B118206).[7]

Procedure:

-

Reaction Setup: To a solution of 2'-deoxyuridine in a suitable solvent system (e.g., a mixture of acetic anhydride, carbon tetrachloride, and water), add iodine and iodic acid.

-

Reaction: The reaction mixture is stirred at room temperature. The iodination occurs at the 5-position of the uracil ring, proceeding through a 5,6-diiodo-5,6-dihydro intermediate.

-

Elimination: The intermediate is then treated with a base, such as sodium hydroxide, to eliminate hydrogen iodide, resulting in the formation of 5-iodo-2'-deoxyuridine.

-

Purification: The crude product is purified by recrystallization to yield pure Idoxuridine.

Synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine)

A common synthetic route to Brivudine starts from 5-formyl-2'-deoxyuridine (B1195723).[3]

Procedure:

-

Protection: The hydroxyl groups of 5-formyl-2'-deoxyuridine are first protected, typically by acetylation with acetic anhydride, to yield 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine.

-

Wittig-type Reaction: The protected starting material is then subjected to a condensation reaction with carbon tetrabromide in the presence of triphenylphosphine (B44618) in a solvent like dichloromethane. This forms the 5-(2,2-dibromovinyl) intermediate.[3]

-

Stereoselective Debromination: The intermediate undergoes stereoselective removal of one bromine atom to yield the desired (E)-isomer. This is often achieved using a reducing agent system such as diethyl phosphite (B83602) and triethylamine.[3]

-

Deprotection: The acetyl protecting groups are removed under basic conditions, for example, with ammonia (B1221849) in methanol, to afford the final product, Brivudine.[3]

-

Purification: The crude Brivudine is purified by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a high-purity product.[3]

Visualizing the Core Concepts

To better illustrate the fundamental principles discussed in this guide, the following diagrams, generated using the DOT language, depict key pathways and workflows.

Mechanism of Action of 5-Substituted Uracil Nucleosides

The antiviral activity of 5-substituted uracil nucleosides is dependent on their selective activation within virus-infected cells.

Caption: Intracellular activation and mechanism of action of 5-substituted uracil nucleosides.

Generalized Synthetic Workflow

The synthesis of 5-substituted uracil nucleosides often follows a multi-step process involving protection, substitution, and deprotection.

References

- 1. Idoxuridine - Wikipedia [en.wikipedia.org]

- 2. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-herpes simplex virus and cytostatic activity of some new 5-substituted 1-(4-hydroxybutyl)-and 1-(2-hydroxyethoxymethyl) uracil nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of Ganciclovir, Valganciclovir and Aciclovir | PPTX [slideshare.net]

CAS number and molecular weight of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

A Note on the Compound Name: This technical guide focuses on 1-(β-D-Xylofuranosyl)-5-methyluracil. Publicly available scientific literature and chemical databases do not contain specific information for "1-(β-D-Xylofuranosyl)-5-methoxyuracil." It is highly probable that "methoxy" was a misnomer for "methyl."

Introduction

1-(β-D-Xylofuranosyl)-5-methyluracil, also known as Xylo-5-methyluridine, is a synthetic nucleoside analog. As a thymidine (B127349) analog, it possesses structural similarities to the natural nucleoside thymidine. This structural mimicry allows it to be recognized by cellular and viral enzymes involved in nucleic acid synthesis. This property makes it a valuable tool in biomedical research, particularly in the fields of antiviral drug development and cell biology for tracking DNA synthesis.[1][2][3] Its primary applications lie in its ability to be incorporated into replicating DNA, thereby acting as a label or a chain terminator.

Physicochemical Data

The key quantitative data for 1-(β-D-Xylofuranosyl)-5-methyluracil are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 52486-19-8 | [4] |

| Molecular Formula | C₁₀H₁₄N₂O₆ | [4] |

| Molecular Weight | 258.23 g/mol | [4] |

| Synonyms | Xylo-5-methyluridine | [4] |

Biological Activity and Mechanism of Action

As a nucleoside analog, the biological activity of 1-(β-D-Xylofuranosyl)-5-methyluracil is predicated on its interaction with enzymes that process natural nucleosides. The general mechanism of action for antiviral nucleoside analogs involves a multi-step intracellular activation process.

First, the nucleoside analog enters the cell. Inside the cell, it is phosphorylated by host or viral kinases to its active triphosphate form. This triphosphate derivative then competes with the corresponding natural deoxyribonucleoside triphosphate (in this case, deoxythymidine triphosphate or dTTP) for incorporation into a growing DNA chain by a DNA polymerase.

Once incorporated, the analog can disrupt further DNA chain elongation. This termination of DNA synthesis is a key mechanism for the antiviral and anticancer effects of many nucleoside analogs. The altered sugar moiety, a xylofuranose (B8766934) instead of a deoxyribose, can prevent the formation of the necessary phosphodiester bond with the next incoming nucleotide.

Below is a generalized signaling pathway illustrating the mechanism of action for a nucleoside analog like 1-(β-D-Xylofuranosyl)-5-methyluracil.

Caption: General mechanism of action for nucleoside analogs.

Experimental Protocols

General Synthesis of Xylofuranosyl Nucleosides

The synthesis of xylofuranosyl nucleosides often involves the coupling of a protected xylofuranose derivative with a silylated nucleobase. A general procedure is outlined below.

Caption: General workflow for the synthesis of xylofuranosyl nucleosides.

A more detailed, generalized protocol would involve:

-

Protection of Xylofuranose: The hydroxyl groups of D-xylose are protected, often with acetyl or benzoyl groups, to prevent unwanted side reactions.

-

Activation of the Anomeric Center: The anomeric carbon is typically activated, for instance, by conversion to a glycosyl halide or acetate.

-

Silylation of the Nucleobase: 5-Methyluracil is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to increase its solubility and nucleophilicity.

-

Glycosylation (Coupling Reaction): The protected and activated xylofuranose is reacted with the silylated 5-methyluracil in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf). This is commonly known as the Vorbrüggen glycosylation.

-

Deprotection: The protecting groups on the sugar moiety are removed, typically under basic conditions (e.g., with sodium methoxide (B1231860) in methanol).

-

Purification: The final product is purified from the reaction mixture using techniques such as column chromatography.

-

Structural Verification: The identity and purity of the synthesized compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antiviral Activity Assay

To evaluate the antiviral potential of 1-(β-D-Xylofuranosyl)-5-methyluracil, a cell-based assay is typically employed.

Caption: Workflow for in vitro antiviral activity and cytotoxicity assays.

A typical protocol involves:

-

Cell Seeding: Appropriate host cells are seeded in microtiter plates and allowed to adhere overnight.

-

Compound Preparation: A stock solution of 1-(β-D-Xylofuranosyl)-5-methyluracil is prepared and serially diluted to obtain a range of concentrations.

-

Infection and Treatment: The cell monolayers are infected with the virus of interest. After a short adsorption period, the viral inoculum is removed, and the cells are treated with the different concentrations of the compound.

-

Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the untreated control wells.

-

Assessment of Antiviral Activity: The extent of viral replication is quantified. This can be done by visually scoring the CPE, or by more quantitative methods such as plaque reduction assays, quantitative PCR (qPCR) to measure viral nucleic acid, or enzyme-linked immunosorbent assays (ELISA) to measure viral protein levels. The 50% effective concentration (EC₅₀) is then calculated.

-

Cytotoxicity Assay: In parallel, the toxicity of the compound on uninfected cells is assessed using a viability assay (e.g., MTT or MTS assay). The 50% cytotoxic concentration (CC₅₀) is determined.

-

Selectivity Index: The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is determined to assess the therapeutic window of the compound. A higher SI value indicates a more promising antiviral agent.

Applications in Research and Drug Development

1-(β-D-Xylofuranosyl)-5-methyluracil and related nucleoside analogs are important tools for:

-

Antiviral Research: As thymidine analogs, they can be screened for activity against a variety of DNA viruses, such as herpesviruses and hepatitis B virus.

-

Cancer Research: Due to their ability to interfere with DNA synthesis, these compounds can be investigated for their potential as anticancer agents.

-

Molecular Biology: The ability to be incorporated into DNA makes them useful for labeling and tracking newly synthesized DNA in studies of DNA replication and repair.

Conclusion

1-(β-D-Xylofuranosyl)-5-methyluracil is a synthetic nucleoside analog with potential applications in antiviral and anticancer research. Its mechanism of action is expected to be similar to other nucleoside analogs, involving intracellular phosphorylation and subsequent inhibition of DNA synthesis. While specific experimental data and protocols for this compound are sparse in publicly accessible literature, established methodologies for the synthesis and evaluation of nucleoside analogs provide a clear framework for its further investigation. Future research should focus on detailed biological evaluations to elucidate its specific antiviral spectrum, mechanism of action, and potential as a therapeutic agent.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the nucleoside analog 1-(β-D-Xylofuranosyl)-5-methoxyuracil in biologically relevant buffer systems. Due to the limited availability of direct experimental data for this specific compound, this guide employs an inferential approach, drawing upon the known physicochemical properties of its constituent moieties—5-methoxyuracil (B140863) and xylofuranose—as well as data from structurally related nucleoside analogs. The document outlines detailed experimental protocols for determining aqueous solubility and degradation kinetics, and discusses potential degradation pathways. Furthermore, this guide includes mandatory visualizations to illustrate key concepts and experimental workflows, providing a foundational resource for researchers initiating studies with this compound.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy is intrinsically linked to their bioavailability and stability in physiological environments. 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog with potential therapeutic applications. A thorough understanding of its solubility and stability in biological buffers is paramount for the design of meaningful in vitro assays, the development of suitable formulations for in vivo studies, and the prediction of its pharmacokinetic profile. This guide aims to provide a detailed technical framework for approaching the characterization of this molecule.

Predicted Physicochemical Properties

Inferred Solubility Profile

The aqueous solubility of a nucleoside analog is influenced by both the nucleobase and the sugar moiety.

-

5-Methoxyuracil Moiety: The nucleobase, 5-methoxyuracil, is a crystalline solid with a high melting point of 344°C.[1] Generally, high melting points can be indicative of lower aqueous solubility due to strong intermolecular forces in the crystal lattice. The methoxy (B1213986) group at the 5-position is a relatively small, polarizable group that may have a modest impact on solubility compared to the parent uracil (B121893).

-

Xylofuranosyl Moiety: The β-D-xylofuranosyl sugar component contains multiple hydroxyl groups, which are expected to contribute favorably to aqueous solubility through hydrogen bonding with water molecules. Nucleosides are generally more water-soluble than their corresponding free bases.[2]

Table 1: Inferred Solubility of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and Related Compounds

| Compound | Predicted Aqueous Solubility | Rationale |

| 1-(β-D-Xylofuranosyl)-5-methoxyuracil | Moderate | The presence of the xylofuranosyl moiety is expected to enhance the solubility of the relatively less soluble 5-methoxyuracil base. |

| 5-Methoxyuracil | Low to Moderate | High melting point suggests strong crystal lattice energy, potentially limiting solubility.[1] |

| Uracil | Moderate | A standard for comparison. |

| Xylofuranosyl Nucleosides (general) | Generally Moderate to High | The poly-hydroxyl nature of the sugar typically imparts good aqueous solubility.[2] |

Predicted Stability Profile

The stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in biological buffers will be primarily dictated by the lability of the N-glycosidic bond and the chemical reactivity of the 5-methoxyuracil ring.

-

N-Glycosidic Bond Stability: Pyrimidine (B1678525) nucleosides, such as uracil derivatives, generally possess a more stable N-glycosidic bond compared to purine (B94841) nucleosides, particularly under acidic conditions.[3] The stability of this bond is crucial as its cleavage would lead to the separation of the inactive 5-methoxyuracil base from the xylose sugar.

-

5-Methoxyuracil Ring Stability: 5-Methoxyuracil is described as a labile compound that can spontaneously react in the presence of oxygen.[1] This suggests a potential for oxidative degradation of the pyrimidine ring, which could be a significant degradation pathway in aerobic biological buffers.

-

Influence of pH: The stability of the N-glycosidic bond is pH-dependent, with increased rates of hydrolysis at low pH. In typical biological buffers (pH 6.8-7.4), the N-glycosidic bond of pyrimidine nucleosides is expected to be relatively stable. However, long-term storage in solution, even at neutral pH, may lead to some degradation.

-

Enzymatic Degradation: Biological systems contain enzymes, such as nucleoside phosphorylases, that can cleave the N-glycosidic bond. The susceptibility of a xylofuranosyl nucleoside to these enzymes would need to be determined experimentally.

Table 2: Predicted Stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic pH (e.g., pH 2) | Low | Hydrolysis of the N-glycosidic bond.[3] |

| Neutral pH (e.g., pH 7.4) | Moderate | Slow hydrolysis of the N-glycosidic bond; potential for oxidative degradation. |

| Alkaline pH (e.g., pH 10) | Moderate to Low | Potential for base-catalyzed ring opening or other degradation pathways. |

| Presence of Oxidizing Agents | Low | Oxidative degradation of the 5-methoxyuracil ring.[1] |

| Presence of Nucleoside Phosphorylases | Potentially Low | Enzymatic cleavage of the N-glycosidic bond. |

Experimental Protocols

To definitively determine the solubility and stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, the following experimental protocols are recommended.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

1-(β-D-Xylofuranosyl)-5-methoxyuracil (solid)

-

Biological buffer of interest (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Microcentrifuge tubes

-

Orbital shaker or rotator

-

Microcentrifuge

-

HPLC system with a UV detector

-

Analytical column suitable for nucleoside analysis (e.g., C18)

-

Mobile phase (e.g., methanol/water gradient)

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid 1-(β-D-Xylofuranosyl)-5-methoxyuracil to a microcentrifuge tube containing a known volume of the biological buffer.

-

Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Prepare a standard calibration curve of 1-(β-D-Xylofuranosyl)-5-methoxyuracil of known concentrations to quantify the amount in the saturated solution.

-

The solubility is reported as mg/mL or molarity.

Stability Study in Biological Buffers (Forced Degradation)

This protocol outlines a forced degradation study to identify potential degradation products and determine the degradation kinetics.

Materials:

-

Stock solution of 1-(β-D-Xylofuranosyl)-5-methoxyuracil of known concentration

-

Biological buffers at various pH values (e.g., pH 2, 7.4, 10)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Test Solutions:

-

Prepare solutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in the different biological buffers (e.g., 1 mg/mL).

-

For oxidative stress, prepare a solution in the buffer containing a low concentration of hydrogen peroxide (e.g., 3%).

-

-

Incubation:

-

Incubate the test solutions at a controlled temperature (e.g., 40°C or 60°C).

-

Protect samples from light unless photostability is being assessed.

-

-

Time Points:

-

Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Sample Analysis:

-

Immediately quench any reaction if necessary (e.g., by neutralizing acidic or basic solutions).

-

Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound and any degradation products at each time point.

-

Calculate the percentage of the parent compound remaining.

-

Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

-

Visualization of Pathways and Workflows

Inferred Degradation Pathway

The primary non-enzymatic degradation pathway for 1-(β-D-Xylofuranosyl)-5-methoxyuracil in aqueous buffer is likely to be the hydrolysis of the N-glycosidic bond, especially under acidic conditions. Oxidative degradation of the uracil ring is also a possibility.

Experimental Workflow for Solubility and Stability Testing

The following workflow outlines the key steps in characterizing the solubility and stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Potential Signaling Pathways and Biological Relevance

While no specific signaling pathways have been definitively associated with 1-(β-D-Xylofuranosyl)-5-methoxyuracil, as a nucleoside analog, its biological effects are likely to stem from its interaction with cellular machinery involved in nucleic acid metabolism. Uracil analogs can interfere with critical cellular processes in several ways:

-

Inhibition of DNA and RNA Synthesis: After intracellular phosphorylation to its triphosphate form, the analog could act as a competitive inhibitor of DNA and RNA polymerases, thereby halting nucleic acid elongation.

-

Incorporation into DNA/RNA: If the triphosphate form of the analog is a substrate for polymerases, its incorporation into DNA or RNA could lead to chain termination or the introduction of mutations, ultimately triggering apoptosis or cell cycle arrest.[4]

-

Inhibition of Thymidylate Synthase: Some uracil analogs are known to inhibit thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine, leading to a depletion of dTTP pools and subsequent disruption of DNA replication and repair.[5]

The presence of the xylofuranosyl moiety instead of the natural ribose or deoxyribose is a key structural modification that can alter the analog's interaction with enzymes and transporters, potentially leading to a unique biological activity profile.[3][6]

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in biological buffers, based on an inferential analysis of its chemical structure. The provided experimental protocols offer a clear path for the empirical determination of these crucial physicochemical parameters. A thorough characterization of the solubility and stability of this novel nucleoside analog is an indispensable step in its preclinical development, enabling robust and reproducible biological evaluation and paving the way for potential therapeutic applications. Researchers and drug development professionals are encouraged to utilize this guide as a starting point for their investigations into this promising compound.

References

- 1. 5-Methoxyuracil | 6623-81-0 | FM11934 | Biosynth [biosynth.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uracil in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide alterations of uracil distribution patterns in human DNA upon chemotherapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 1-(β-D-Xylofuranosyl)-5-methoxyuracil: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of antiviral and anticancer activities. Modifications to both the nucleobase and the sugar moiety can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil represents an interesting exploration into the chemical space of modified nucleosides. The xylofuranosyl sugar moiety, an epimer of ribofuranose, can confer unique conformational properties to the nucleoside, potentially influencing its interaction with viral or cellular enzymes. Furthermore, the 5-methoxy substitution on the uracil (B121893) base can alter its base-pairing properties and metabolic stability. This protocol details a reliable synthetic route to this promising compound.

Synthesis Pathway Overview

The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is achieved through a four-step process:

-

Synthesis of 5-Methoxyuracil (B140863): Preparation of the nucleobase from a suitable precursor.

-

Silylation of 5-Methoxyuracil: Activation of the nucleobase for the subsequent glycosylation reaction.

-

Vorbrüggen Glycosylation: Coupling of the silylated 5-methoxyuracil with a protected xylofuranose (B8766934) derivative.

-

Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-Methoxyuracil

This procedure is adapted from established methods for the synthesis of 5-alkoxyuracils.

-

Materials: 5-Hydroxyuracil (B1221707), Methanol, Sodium methoxide (B1231860), Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI), Hydrochloric acid (HCl).

-

Procedure:

-

To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add 5-hydroxyuracil (1.0 equivalent).

-

Stir the mixture at room temperature until a clear solution is obtained.

-

Cool the reaction mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with HCl.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-methoxyuracil.

-

Step 2: Silylation of 5-Methoxyuracil

This step utilizes the widely used Vorbrüggen conditions for nucleobase silylation.

-